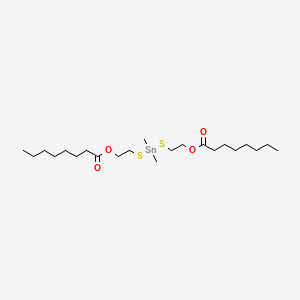

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester

Description

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester (CAS 57813-60-2) is an organotin compound characterized by a central dimethylstannylene [Sn(CH₃)₂] group linked via two thio-2,1-ethanediyl (–S–CH₂–CH₂–) bridges to octanoic acid ester moieties . Its molecular formula is C₂₂H₄₄O₄S₂Sn, with a molar mass of 555.42 g/mol . Organotin compounds like this are historically used as stabilizers in polyvinyl chloride (PVC) and catalysts in industrial processes. The sulfur atoms in the thioether linkages enhance compatibility with hydrophobic polymer matrices, while the tin center may contribute to thermal stability .

Properties

CAS No. |

57813-60-2 |

|---|---|

Molecular Formula |

C22H44O4S2Sn |

Molecular Weight |

555.4 g/mol |

IUPAC Name |

2-[dimethyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |

InChI |

InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;;;/h2*13H,2-9H2,1H3;2*1H3;/q;;;;+2/p-2 |

InChI Key |

BDCOHOHODJLVSW-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves the reaction of octanoic acid with dimethyltin dichloride in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous toluene or another non-polar solvent.

Temperature: Reflux conditions (around 110°C).

Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature control.

Purification: Techniques such as distillation or recrystallization to purify the final product.

Quality Control: Rigorous testing to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: New esters or other functionalized derivatives.

Scientific Research Applications

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.

Modulate Receptors: By interacting with cell surface receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Regulatory Considerations

- Toxicity : Dimethyltin compounds (e.g., target compound) are less toxic than dibutyltin analogs but still regulated under programs like the EPA’s Endocrine Disruptor Screening Program .

- Performance: Tin-based esters outperform non-tin analogs in PVC stabilization due to synergistic effects between tin and sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.